![molecular formula C14H20N4O2 B2749607 4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile CAS No. 1607013-91-1](/img/structure/B2749607.png)
4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile
カタログ番号 B2749607
CAS番号:
1607013-91-1
分子量: 276.34
InChIキー: CJMMDFLQMWZKLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 3,5-dimethyl-1H-pyrazol-4-amine , which is a simple structure with a molecular formula of CHN and an average mass of 111.145 Da . It also seems to involve a morpholine structure and a carbonitrile group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through reactions involving hydrazonoyl halides . Treatment of these compounds with secondary amines or morpholine results in nucleophilic replacement .科学的研究の応用
- Antileishmanial and Antimalarial Activity : Pyrazole-bearing compounds, including those with a pyrazolyl moiety like our target compound, have demonstrated potent antileishmanial and antimalarial effects . Researchers explore their potential as therapeutic agents against parasitic diseases.
- BRD4 Inhibition : The compound’s inhibitory effects on BRD4, a protein involved in gene regulation, have been investigated. Determining its IC50 values provides insights into its potential as a drug candidate .
- Regiocontrolled Synthesis of Imidazoles : The formation of imidazoles is crucial in the synthesis of functional molecules. Recent advances in regiocontrolled synthesis have focused on constructing bonds during imidazole formation. These heterocycles play essential roles in everyday applications .
- Antipromastigote Activity : Molecular simulation studies have justified the potent in vitro antipromastigote activity of similar compounds. Understanding their binding patterns and interactions aids in drug design .
- Rhodium-Catalyzed Asymmetric 1,4-Addition : The compound’s synthesis involves a rhodium-catalyzed asymmetric 1,4-addition reaction using arylboronic acids. This methodology provides access to chiral 3-arylpyrrolidine-1-carboxylic acids .
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis
Computational Chemistry and Molecular Simulation
Catalysis and Asymmetric Synthesis
特性
IUPAC Name |
4-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9(14-10(2)16-17-11(14)3)6-13(19)18-4-5-20-8-12(18)7-15/h9,12H,4-6,8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMMDFLQMWZKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)CC(=O)N2CCOCC2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydro...
1609400-44-3; 346725-54-0